molecular formula C13H12N2O2 B14294793 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione CAS No. 113767-04-7

3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione

Cat. No.: B14294793
CAS No.: 113767-04-7
M. Wt: 228.25 g/mol
InChI Key: BPZNFKFPOUJGFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. In this method, acetylacetone is reacted with cinnamaldehyde in the presence of a base such as pyrrolidine. The reaction is carried out under an ice bath initially and then allowed to proceed at room temperature. The product is purified using column chromatography with a mixture of n-hexane and ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for larger-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-phenylprop-2-en-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties

Properties

CAS No.

113767-04-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-cinnamylidene-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C13H12N2O2/c1-15-12(16)11(14-13(15)17)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,17)

InChI Key

BPZNFKFPOUJGFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC=CC2=CC=CC=C2)NC1=O

Origin of Product

United States

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